molecular formula C8H7F3O2 B6203975 [3-(difluoromethoxy)-2-fluorophenyl]methanol CAS No. 1242258-64-5

[3-(difluoromethoxy)-2-fluorophenyl]methanol

Cat. No.: B6203975
CAS No.: 1242258-64-5
M. Wt: 192.13 g/mol
InChI Key: ZGTXOGNTUUMNGY-UHFFFAOYSA-N
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Description

[3-(Difluoromethoxy)-2-fluorophenyl]methanol is an organic compound that features a difluoromethoxy group and a fluorine atom attached to a benzene ring, with a methanol group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-hydroxybenzaldehyde with difluoromethyl ether and a fluorinating agent under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of [3-(difluoromethoxy)-2-fluorophenyl]methanol may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethoxy)-2-fluorophenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 3-(difluoromethoxy)-2-fluorobenzaldehyde, while substitution reactions can produce various halogenated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Difluoromethoxy)-2-fluorophenyl]methanol is unique due to the presence of both difluoromethoxy and fluorine groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in fields where fluorine-containing compounds are sought after for their enhanced stability and activity .

Properties

CAS No.

1242258-64-5

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

[3-(difluoromethoxy)-2-fluorophenyl]methanol

InChI

InChI=1S/C8H7F3O2/c9-7-5(4-12)2-1-3-6(7)13-8(10)11/h1-3,8,12H,4H2

InChI Key

ZGTXOGNTUUMNGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)F)CO

Purity

95

Origin of Product

United States

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